molecular formula C24H22N4O2S2 B14970270 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B14970270
M. Wt: 462.6 g/mol
InChI Key: UHMJCFJUPRBGGI-UHFFFAOYSA-N
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Description

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a combination of thiazole, pyridazine, and acetamide groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, such compounds may be investigated for their interactions with biological macromolecules, such as proteins or DNA.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases, given the compound’s structural features.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
  • **2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H22N4O2S2/c1-15-5-4-6-18(13-15)26-21(29)14-31-22-12-11-20(27-28-22)23-16(2)25-24(32-23)17-7-9-19(30-3)10-8-17/h4-13H,14H2,1-3H3,(H,26,29)

InChI Key

UHMJCFJUPRBGGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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